1,3,4-Oxadiazole, 2,2'-(1,3-phenylene)bis[5-(4-nitrophenyl)-
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Overview
Description
1,3,4-Oxadiazole, 2,2’-(1,3-phenylene)bis[5-(4-nitrophenyl)- is a compound belonging to the oxadiazole family, characterized by a five-membered ring containing oxygen and nitrogen atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of N,N’-diacylhydrazine. One common method includes the use of reagents such as thionyl chloride (SOCl₂), boron trifluoride etherate (BF₃·Et₂O), and tosyl chloride (TsCl) in the presence of various bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine (Et₃N), and pyridine . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
1,3,4-Oxadiazole, 2,2’-(1,3-phenylene)bis[5-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions often use reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
1,3,4-Oxadiazole, 2,2’-(1,3-phenylene)bis[5-(4-nitrophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole derivatives involves interaction with specific molecular targets and pathways. For instance, in biological systems, these compounds may inhibit enzymes or interact with receptors, leading to their observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
1,3,4-Oxadiazole, 2,2’-(1,3-phenylene)bis[5-(4-nitrophenyl)- can be compared with other similar compounds such as:
1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene: Known for its electron-transporting properties in OLEDs.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Another oxadiazole derivative with similar applications in electronic materials. The uniqueness of 1,3,4-oxadiazole, 2,2’-(1,3-phenylene)bis[5-(4-nitrophenyl)- lies in its specific structural features and the resulting biological and chemical properties.
Properties
CAS No. |
108733-72-8 |
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Molecular Formula |
C22H12N6O6 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-5-[3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H12N6O6/c29-27(30)17-8-4-13(5-9-17)19-23-25-21(33-19)15-2-1-3-16(12-15)22-26-24-20(34-22)14-6-10-18(11-7-14)28(31)32/h1-12H |
InChI Key |
XJGBRBRBAGSJMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C4=NN=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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